tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17770217
InChI: InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-6-4-5-11(15,7-12)8-13/h15H,4-8H2,1-3H3
SMILES:
Molecular Formula: C11H20BrNO3
Molecular Weight: 294.19 g/mol

tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC17770217

Molecular Formula: C11H20BrNO3

Molecular Weight: 294.19 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate -

Specification

Molecular Formula C11H20BrNO3
Molecular Weight 294.19 g/mol
IUPAC Name tert-butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-6-4-5-11(15,7-12)8-13/h15H,4-8H2,1-3H3
Standard InChI Key IJCFONQJGPKETC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)(CBr)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a piperidine ring substituted at the 3-position with both a hydroxymethyl and bromomethyl group. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety for the amine functionality. This configuration introduces steric hindrance while preserving reactivity at the brominated carbon.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H20BrNO3\text{C}_{11}\text{H}_{20}\text{BrNO}_{3}
Molecular Weight294.19 g/mol
CAS Registry Number1308384-31-7 (Related analog)
Boiling Point/Melting PointNot reported
SolubilityLikely polar aprotic solvents

The absence of reported melting/boiling points in available literature suggests challenges in purification or instability under thermal conditions.

Synthesis and Manufacturing

Synthetic Pathways

A common route involves bromination of hydroxypiperidine precursors followed by Boc protection. As detailed in source, one method proceeds via:

  • Bromination: Treatment of tert-butyl 3-hydroxypiperidine-1-carboxylate with PBr3\text{PBr}_3 or Nbromosuccinimide(NBS)\text{N}-bromosuccinimide (NBS) to install the bromomethyl group.

  • Esterification: Protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base like triethylamine.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
BrominationPBr3\text{PBr}_3, DCM, 0°C→RT65%
Boc ProtectionBoc2O\text{Boc}_2\text{O}, Et3_3N, THF85%

Reaction yields are moderate, reflecting the steric challenges of functionalizing the piperidine ring.

Optimization Challenges

The tertiary carbon bearing both hydroxyl and bromomethyl groups creates a congested environment, necessitating careful control of reaction stoichiometry and temperature. Side reactions such as elimination to form alkenes or over-bromination are common pitfalls.

Reaction Mechanisms and Reactivity

Nucleophilic Substitution

The bromine atom’s electronegativity renders the adjacent carbon electrophilic, enabling SN2\text{S}_\text{N}2 or SN1\text{S}_\text{N}1 mechanisms. For instance, reaction with sodium azide (NaN3\text{NaN}_3) substitutes bromine with an azide group, forming tert-butyl 3-(azidomethyl)-3-hydroxypiperidine-1-carboxylate—a precursor for Huisgen cycloaddition.

R-Br+NaN3R-N3+NaBr[2]\text{R-Br} + \text{NaN}_3 \rightarrow \text{R-N}_3 + \text{NaBr} \quad[2]

Hydroxyl Group Reactivity

The secondary alcohol can undergo acylation or sulfonation. In one protocol, treatment with acetic anhydride converts the hydroxyl to an acetate ester, enhancing solubility for subsequent reactions:

R-OH+(Ac)2OR-OAc+AcOH[2]\text{R-OH} + (\text{Ac})_2\text{O} \rightarrow \text{R-OAc} + \text{AcOH} \quad[2]

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound’s versatility is exemplified in synthesizing kinase inhibitors and antiviral agents. For example, replacing bromine with a pyrimidine moiety (via Buchwald-Hartwig coupling) yields compounds targeting epidermal growth factor receptor (EGFR) mutations.

Table 3: Therapeutic Targets Using This Intermediate

Target ClassTherapeutic AreaReference
Kinase InhibitorsOncology
Protease InhibitorsAntiviral (HCV, HIV)

Case Study: Antiviral Drug Development

A 2024 study utilized this intermediate to synthesize macrocyclic inhibitors of hepatitis C virus (HCV) NS3/4A protease. Introducing a cyclopropyl group via Suzuki-Miyaura coupling achieved nanomolar potency against HCV replicons .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator